molecular formula C5H8N8O B12717069 Acetonitrile, ((4,6-dihydrazino-1,3,5-triazin-2-yl)oxy)- CAS No. 137522-84-0

Acetonitrile, ((4,6-dihydrazino-1,3,5-triazin-2-yl)oxy)-

Cat. No.: B12717069
CAS No.: 137522-84-0
M. Wt: 196.17 g/mol
InChI Key: UHVGATBXGLGZHT-UHFFFAOYSA-N
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Description

Acetonitrile, ((4,6-dihydrazino-1,3,5-triazin-2-yl)oxy)- is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetonitrile, ((4,6-dihydrazino-1,3,5-triazin-2-yl)oxy)- typically involves the reaction of cyanuric chloride with hydrazine derivatives. The process can be summarized as follows:

    Initial Reaction: Cyanuric chloride is reacted with hydrazine hydrate under controlled conditions to form 4,6-dihydrazino-1,3,5-triazine.

    Substitution Reaction: The resulting compound is then reacted with acetonitrile in the presence of a base to form Acetonitrile, ((4,6-dihydrazino-1,3,5-triazin-2-yl)oxy)-.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetonitrile, ((4,6-dihydrazino-1,3,5-triazin-2-yl)oxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the triazine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted triazine derivatives, which can have different functional groups attached to the triazine ring.

Scientific Research Applications

Acetonitrile, ((4,6-dihydrazino-1,3,5-triazin-2-yl)oxy)- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential antitumor properties.

    Industry: It is used in the production of herbicides, polymer stabilizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Acetonitrile, ((4,6-dihydrazino-1,3,5-triazin-2-yl)oxy)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, its antitumor activity may be due to its ability to interfere with DNA synthesis or repair mechanisms in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Diazido-N,N-dimethyl-1,3,5-triazin-2-amine
  • 2,4,6-Tris(5-(3,5-dinitrophenyl)-1H-tetrazol-1-yl)-1,3,5-triazine
  • Hydrazinium cyamelurate

Uniqueness

Acetonitrile, ((4,6-dihydrazino-1,3,5-triazin-2-yl)oxy)- is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

137522-84-0

Molecular Formula

C5H8N8O

Molecular Weight

196.17 g/mol

IUPAC Name

2-[(4,6-dihydrazinyl-1,3,5-triazin-2-yl)oxy]acetonitrile

InChI

InChI=1S/C5H8N8O/c6-1-2-14-5-10-3(12-7)9-4(11-5)13-8/h2,7-8H2,(H2,9,10,11,12,13)

InChI Key

UHVGATBXGLGZHT-UHFFFAOYSA-N

Canonical SMILES

C(C#N)OC1=NC(=NC(=N1)NN)NN

Origin of Product

United States

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